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Catharanthine hcl -

Catharanthine hcl

Catalog Number: EVT-7932381
CAS Number:
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Catharanthine hcl is an alkaloid.
Catharanthine hcl is a natural product found in Catharanthus roseus with data available.
Source

Catharanthine is extracted from the leaves of Catharanthus roseus. The extraction process typically involves using acidic solutions, such as hydrochloric acid, to isolate alkaloid-embonate complexes from the plant material . The plant itself is native to Madagascar but is cultivated in various tropical regions worldwide for its medicinal properties.

Classification

Catharanthine falls under the category of indole alkaloids, which are characterized by their structural framework that includes an indole ring. This class of compounds is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Synthesis Analysis

Methods

The synthesis of catharanthine can be achieved through both natural extraction and synthetic pathways. The semi-synthetic route often involves the oxidation of simpler precursors derived from Catharanthus roseus. One notable method includes the coupling of catharanthine with vindoline to produce vinblastine, a process that can yield moderate efficiencies depending on reaction conditions .

Technical Details

A simplified procedure for extracting catharanthine involves using aqueous hydrochloric acid to treat dried leaves, followed by precipitation with alkaline solutions. This method allows for the isolation of catharanthine along with other alkaloids such as vindoline. The synthesis process may also utilize advanced techniques like high-performance liquid chromatography for purification and analysis .

Molecular Structure Analysis

Data

Catharanthine has a molecular weight of approximately 255.29 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various biological targets in cancer cells.

Chemical Reactions Analysis

Reactions

Catharanthine participates in several chemical reactions, primarily involving oxidation and coupling with other alkaloids. A key reaction is its direct coupling with vindoline to form vinblastine. This reaction can occur under specific conditions that favor the formation of the bisindole structure characteristic of vinblastine .

Technical Details

The coupling reaction typically involves oxidation steps facilitated by singlet oxygen generated in situ from hydrogen peroxide and sodium hypochlorite. The reaction conditions, including pH and temperature, significantly influence the yield and efficiency of the synthesis .

Mechanism of Action

Process

The mechanism through which catharanthine exerts its pharmacological effects primarily involves its role as a precursor in the biosynthesis of vinblastine. Vinblastine functions by inhibiting microtubule formation during cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Catharanthine hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Melting Point: The melting point of catharanthine hydrochloride is reported to be around 200°C.
  • Stability: It is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

Catharanthine has significant applications in pharmacology due to its role in synthesizing vinblastine and vincristine. These compounds are crucial in cancer treatment protocols. Additionally, ongoing research explores potential new applications for catharanthine itself as an anticancer agent or in combination therapies.

Biosynthesis and Metabolic Pathways of Catharanthine in *Catharanthus roseus*

Enzymatic Catalysis in Monoterpenoid Indole Alkaloid (MIA) Biosynthesis

Catharanthine biosynthesis occurs within the complex Catharanthus roseus monoterpenoid indole alkaloid (MIA) pathway, requiring precisely coordinated enzymatic catalysis. The pathway initiates with the terpenoid precursor geraniol, transformed via geraniol 10-hydroxylase (G10H), a cytochrome P450 enzyme (CYP76B6), into 10-hydroxygeraniol [2] [7]. Subsequent steps involve oxidation and glycosylation, culminating in secologanin formation catalyzed by secologanin synthase (SLS), another P450 enzyme (CYP72A1) [4] [10]. Concurrently, the indole pathway yields tryptamine via tryptophan decarboxylase (TDC) [7]. The pivotal coupling of secologanin and tryptamine into strictosidine—the universal MIA precursor—is mediated by strictosidine synthase (STR) [2] [6]. Post-strictosidine modifications involve a cascade of specialized enzymes, including strictosidine β-glucosidase (SGD) for deglycosylation and multiple oxidoreductases (e.g., geissoschizine synthase (GS) and scoulerine 9-O-methyltransferase (S9OMT)) that channel intermediates toward specific alkaloid branches [1] [8]. Catharanthine formation diverges through stemmadenine acetate intermediates, requiring stemmadenine O-acetyltransferase (SAT) and hydrolase 1 (HL1) for stereospecific ring closure into the iboga skeleton [10]. Notably, recent work identified vindolinine synthase (VNS), an Fe(II)/α-ketoglutarate-dependent dioxygenase, catalyzing an unusual redox-neutral reaction generating radical intermediates that influence catharanthine isomer distribution [8].

Table 1: Key Enzymes in Catharanthine Biosynthesis

EnzymeGene SymbolEC NumberFunctionLocalization
Geraniol 10-hydroxylaseG10H/CYP76B61.14.14.82Hydroxylation of geraniol to 10-hydroxygeraniolEndoplasmic Reticulum
Secologanin synthaseSLS/CYP72A11.3.3.9Oxidative cleavage of loganin to secologaninEndoplasmic Reticulum
Tryptophan decarboxylaseTDC4.1.1.28Decarboxylation of tryptophan to tryptamineCytoplasm
Strictosidine synthaseSTR4.3.3.2Condensation of secologanin and tryptamine to strictosidineVacuole
Strictosidine β-glucosidaseSGD3.2.1.105Hydrolysis of strictosidine to aglyconeNucleus-Associated ER
Stemmadenine O-acetyltransferaseSAT2.3.1.-Acetylation of stemmadenine to O-acetylstemmadenineCytoplasm
Hydrolase 1HL13.1.1.-Cyclization of O-acetylstemmadenine to dihydroprecondylocarpine acetateCytoplasm
Vindolinine synthaseVNS1.14.11.-Radical generation from dehydrosecodine for alternative cyclizationsCytoplasm

Role of Strictosidine Synthase and Tryptophan Decarboxylase in Precursor Formation

TDC and STR constitute the critical convergence point for the terpenoid (secologanin) and indole (tryptamine) branches of MIA biosynthesis. Tryptophan decarboxylase (TDC) irreversibly decarboxylates L-tryptophan, producing tryptamine and CO₂. This PLP-dependent enzyme exhibits tight transcriptional control and represents a regulatory bottleneck, as tryptamine pools directly influence flux into MIAs [2] [7]. Strictosidine synthase (STR) catalyzes a Pictet-Spengler condensation, stereospecifically coupling tryptamine and secologanin to form 3α(S)-strictosidine. This reaction establishes the core scaffold for all ~130 C. roseus MIAs, including catharanthine [6] [7]. STR possesses high substrate specificity and is localized in the vacuole, suggesting substrate transport mechanisms. Crucially, genomic studies reveal that TDC and STR genes are physically clustered on chromosome 3 within a topologically associated domain (TAD), alongside a multidrug and toxic compound extrusion (MATE) transporter [1]. This 3D genomic organization, confirmed by Hi-C chromosome conformation capture, facilitates coordinated transcriptional regulation and potentially efficient intermediate channeling. Silencing the MATE transporter adjacent to TDC led to the accumulation of an unidentified compound (m/z 391/413), suggesting its role in exporting strictosidine derivatives or related intermediates [1]. The STR-TDC cluster exemplifies a plant biosynthetic gene cluster optimized for precursor flux control.

Table 2: Key Enzymes in MIA Precursor Formation

EnzymeReaction CatalyzedCofactor/RequirementsSubcellular LocalizationTranscriptional Regulators
Tryptophan decarboxylase (TDC)L-Tryptophan → Tryptamine + CO₂Pyridoxal 5'-phosphate (PLP)CytoplasmORCA3, CrMYC2, CrWRKY1, CrERF5
Strictosidine synthase (STR)Secologanin + Tryptamine → 3α(S)-StrictosidineNone (Ketone carbonyl activation)Vacuole LumenORCA3, CrWRKY1, CrERF5
MATE Transporter (Cluster)Putative strictosidine derivative exportProton gradientVacuolar/Tonoplast MembraneUnknown

Compartmentalization of Biosynthetic Pathways Across Plant Cell Types

Catharanthine biosynthesis exhibits striking spatial compartmentalization across multiple cell types within C. roseus organs, necessitating intricate intercellular transport. In leaves, the early pathway steps occur predominantly in the epidermis: loganic acid is imported from internal phloem-associated parenchyma (IPAP) cells and converted to secologanin, while tryptamine synthesis and the STR-catalyzed formation of strictosidine also occur here [1] [10]. Following SGD-mediated deglycosylation in the nucleus-associated endoplasmic reticulum, late stages diverge. Catharanthine biosynthesis proceeds substantially within the leaf epidermis, where intermediates like stemmadenine and O-acetylstemmadenine are converted via SAT and HL1. The final catharanthine accumulates primarily in wax exudates on the leaf surface, facilitated by the ABC transporter CrTPT2 [6]. In contrast, vindoline biosynthesis (the dimeric partner of catharanthine) starts with tabersonine formation in the epidermis but requires subsequent modification steps in leaf mesophyll cells and final assembly in specialized laticifers and idioblasts [1] [6] [10]. Single-cell RNA-sequencing confirms this partitioning, revealing sequential expression of MIA pathway genes across distinct cell populations [1]. Furthermore, catharanthine, vindoline, and their dimeric precursor anhydrovinblastine co-localize in the vacuoles of mesophyll cells via proton antiport mechanisms dependent on V-H⁺-ATPase and V-H⁺-PPase [6]. This compartmentalization prevents potential cytotoxicity, regulates alkaloid availability for dimer formation, and presents a significant challenge for metabolic engineering strategies aiming to boost catharanthine or vinblastine yields.

Jasmonate Signaling and Transcriptional Regulation of Pathway Genes

The biosynthesis of catharanthine is potently induced by jasmonates (JAs), key phytohormones mediating plant defense responses. JA perception via the SCFᶜᵒⁱ¹ JAZ co-receptor complex leads to proteasomal degradation of JAZ repressor proteins, liberating transcription factors (TFs) that activate MIA pathway genes [3] [9] [10]. The APETALA2/ETHYLENE RESPONSE FACTOR (AP2/ERF) family TFs ORCA3 (Octadecanoid-Responsive Catharanthus AP2-domain protein 3) and CrERF5 are central JA mediators. ORCA3 is directly activated by the basic helix-loop-helix (bHLH) TF CrMYC2 upon JA treatment [3] [9]. ORCA3 binds to the jasmonate-responsive element (JRE) within its own promoter and promoters of early pathway genes (TDC, STR, G10H, CPR), upregulating their expression [3] [10]. CrERF5, recently identified as a positive regulator, responds to both JA and ethylene, localizes to the nucleus, and activates the TDC promoter. Transient overexpression of CrERF5 in petals significantly boosted expression of TDC, STR, SLS, G10H, DAT, and PRX1, concomitant with increased catharanthine, vindoline, and bisindole alkaloid levels [10]. Conversely, silencing CrERF5 reduced these transcripts and metabolites. Beyond AP2/ERFs, WRKY TFs (e.g., CrWRKY1) are JA-responsive and activate TDC, STR, and SLS. At least 25% of the CrWRKY family (12 of 48 members) respond to JA, with 75% of these having jasmonate-responsive orthologs in Arabidopsis [5] [9]. This complex regulatory network involves auto-amplification loops (e.g., CrMYC2 inducing ORCAs) and negative feedback via JAZ proteins and repressor TFs (e.g., ZCTs, RMT1), ensuring balanced pathway activation to prevent metabolic overload while enabling rapid defense induction.

Table 3: Jasmonate-Responsive Transcription Factors Regulating Catharanthine Pathway Genes

Transcription FactorFamilyTarget Genes Promoters Bound/ActivatedResponse to JAEffect on Catharanthine/Pathway
ORCA3AP2/ERFTDC, STR, G10H, ASα, DXS, CPRStrong Induction↑ Tryptamine, ↑ Strictosidine, ↑ Catharanthine (in plants)
CrERF5AP2/ERFTDC (Confirmed), likely STR, SLS, othersInduction (JA & Ethylene)↑↑ Catharanthine, Vindoline, Bisindoles
CrMYC2bHLHORCA3, ORCA4, ORCA5, ZCTsPrimary InductionIndirect ↑ via ORCA activation
CrWRKY1WRKYTDC, STR, SLS1, SGD, ASα, DXSInduction↑ Precursor flux, ↑ Catharanthine
ZCT1, ZCT2, ZCT3bZIP (Cys2/His2)STR, TDC (Repression)Induction (Negative Feedback)↓ Pathway flux
BIS1, BIS2bHLHIridoid pathway genes (G10H, SLS etc.)Induction (via CrMYC2?)↑ Secologanin, Indirect ↑ Catharanthine

Properties

Product Name

Catharanthine hcl

IUPAC Name

methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3

InChI Key

CMKFQVZJOWHHDV-UHFFFAOYSA-N

SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC

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